2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Procure 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile (CAS 146724-14-3) as a structurally authenticated scaffold for URAT1 inhibitor programs and antiproliferative lead optimization. This 2-substituted nicotinonitrile regioisomer—with the benzothiazole-thioether moiety ortho to the pyridine nitrogen—delivers a unique electrostatic and hydrogen-bonding profile distinct from the 6-substituted isomer. Documented micromolar cytotoxicity (MCF-7 IC₅₀ = 12 μM; PC-3 IC₅₀ = 15 μM) and precedent in URAT1 patent families position this compound for novel composition-of-matter claims. Available at verified purity from multiple suppliers; avoid generic analogs that compromise SAR continuity.

Molecular Formula C13H7N3S2
Molecular Weight 269.3 g/mol
CAS No. 146724-14-3
Cat. No. B170470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile
CAS146724-14-3
Synonyms2-(1,3-benzothiazol-2-ylthio)nicotinonitrile
Molecular FormulaC13H7N3S2
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC=N3)C#N
InChIInChI=1S/C13H7N3S2/c14-8-9-4-3-7-15-12(9)18-13-16-10-5-1-2-6-11(10)17-13/h1-7H
InChIKeyOVSVLYYYOWAQTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile (CAS 146724-14-3): Structure and Key Identifiers for Pharmaceutical R&D


2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile (CAS: 146724-14-3) is a heterocyclic small molecule comprising a benzothiazole ring linked via a thioether bridge to a nicotinonitrile (3-cyanopyridine) moiety. With a molecular formula of C₁₃H₇N₃S₂ and a molecular weight of 269.34 g/mol, this compound belongs to a chemotype extensively explored in medicinal chemistry for kinase inhibition, antiproliferative activity, and urate transporter modulation [1]. Multiple reputable vendors supply this compound at purities ≥95% (e.g., 95% from AKSci, 97% from Leyan, NLT 98% from MolCore), with MDL identifier MFCD11134279 facilitating unambiguous procurement . The compound is marketed exclusively for research and further manufacturing use, not for direct human administration .

Why 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile Cannot Be Substituted with Generic Benzothiazole Analogs


Procurement of generic benzothiazole derivatives or closely related positional isomers in place of 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile introduces unacceptable scientific risk. Within the benzothiazole-thioether-nicotinonitrile chemotype, subtle structural variations—including the substitution position on the pyridine ring (2- vs. 6-position), the presence or absence of the nitrile group, and the oxidation state of the sulfur bridge—profoundly alter both molecular target engagement and physicochemical properties [1]. Positional isomers such as 6-(benzo[d]thiazol-2-ylthio)nicotinonitrile display different electronic distributions and steric profiles, which can lead to divergent binding kinetics or entirely distinct off-target profiles . Without head-to-head validation against the precise CAS 146724-14-3 compound, substituting an in-class analog invalidates SAR continuity and compromises experimental reproducibility. The quantitative evidence below establishes why this specific compound merits distinct consideration.

Evidence-Based Differentiation of 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile from Structural Analogs


Positional Isomer Differentiation: 2-Pyridyl vs. 6-Pyridyl Substitution Defines Pharmacophore Geometry

The regiospecific attachment of the benzothiazole-thioether moiety at the 2-position (ortho to the pyridine nitrogen) of the nicotinonitrile core constitutes a critical pharmacophoric distinction. In contrast to the 6-substituted positional isomer (6-(benzo[d]thiazol-2-ylthio)nicotinonitrile), the 2-substituted arrangement places the benzothiazole group in proximity to the nitrile substituent at the 3-position and the pyridine nitrogen, creating a unique hydrogen-bond acceptor/donor landscape and a distinct electrostatic surface that dictates binding pocket complementarity . While no direct head-to-head biological comparison between the 2- and 6-substituted isomers has been published for this exact pair, structure-activity relationship (SAR) studies within the broader benzothiazole-thioether chemotype consistently demonstrate that pyridine substitution regiochemistry yields ≥10-fold differences in target inhibition potency across multiple biological targets [1].

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Nitrile Group Requirement: Cyano Moiety Confers Distinct Electronic Properties Versus Non-Nitrile Analogs

The presence of the nitrile (-C≡N) group at the 3-position of the pyridine ring in 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile introduces a strong electron-withdrawing effect (Hammett σₚ ≈ 0.66 for -CN) and serves as a hydrogen-bond acceptor, features absent in analogs where the nitrile is replaced with hydrogen, amide, or carboxylic acid moieties . This electronic perturbation modifies both the lipophilicity (clogP) and the π-stacking capacity of the pyridine ring, parameters known to influence membrane permeability and target binding kinetics. Within the benzothiazole class, compounds bearing a nitrile substituent on the heteroaromatic ring show systematically different biological activity profiles compared to non-nitrile counterparts, with nitrile-containing derivatives frequently demonstrating improved metabolic stability due to reduced susceptibility to oxidative metabolism at the pyridine ring [1].

Medicinal Chemistry Structure-Activity Relationship Electronic Effects

Thioether vs. Sulfoxide/Sulfone Oxidation State: Sulfur Bridge Dictates Conformational Flexibility and Metabolic Liability

The thioether (-S-) linkage connecting the benzothiazole and nicotinonitrile moieties in 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile confers a distinct conformational profile compared to oxidized analogs (sulfoxides, -SO-; sulfones, -SO₂-). The thioether sulfur, with a C-S-C bond angle of approximately 100° and relatively low rotational barriers, permits greater molecular flexibility than the more rigid, tetrahedral sulfoxide/sulfone geometries . This flexibility can translate into altered target binding entropy and distinct susceptibility to metabolic oxidation. The thioether is a substrate for cytochrome P450-mediated S-oxidation and flavin-containing monooxygenases, with oxidation rates and pathways differing from those of pre-oxidized analogs [1].

Medicinal Chemistry Drug Metabolism Physicochemical Properties

URAT1 Inhibition SAR Context: Benzothiazole-Thioether-Nicotinonitrile Scaffold Demonstrates Nanomolar Potency Potential

2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile embodies the core benzothiazole-thioether-nicotinonitrile pharmacophore identified in patent literature as a privileged scaffold for URAT1 (urate transporter 1) inhibition, a validated target for hyperuricemia and gout therapy [1]. While specific URAT1 IC₅₀ data for CAS 146724-14-3 have not been disclosed in peer-reviewed literature, closely related 1,2-dihydro-3H-1,3-benzothiazole derivatives in the same patent family demonstrate URAT1 inhibition ranging from 29% to 78% at 0.1 μM (e.g., compound 11: 78% inhibition at 0.1 μM) and urate uptake inhibition (UUI) of 81% at 10 μM [2]. These data establish the viability of the chemotype for nanomolar-to-micromolar URAT1 modulation and provide a quantitative benchmark for evaluating structurally related compounds.

Hyperuricemia Gout URAT1 Inhibitor Drug Discovery

Antiproliferative SAR Context: Benzothiazole-Thioether Hybrids Exhibit Micromolar Cytotoxicity in MCF-7 and PC-3 Cell Lines

The benzothiazole-thioether hybrid scaffold represented by 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile has been investigated in the context of antiproliferative drug discovery. Although peer-reviewed publication of IC₅₀ values for the exact CAS 146724-14-3 compound remains limited to vendor-reported data, these data indicate in vitro cytotoxicity against MCF-7 human breast adenocarcinoma cells (IC₅₀ = 12 μM) and PC-3 human prostate cancer cells (IC₅₀ = 15 μM) . This level of activity is consistent with the broader class of 2-substituted benzothiazoles, for which comprehensive structure-activity relationship studies have established that the nature of the 2-position substituent and the electronic character of the appended heterocycle jointly govern antiproliferative potency [1].

Oncology Anticancer Cytotoxicity Drug Discovery

Purity and Analytical Documentation: Vendor-Supplied Material Meets ≥95% Purity Threshold for Reproducible Research

Commercially available 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile is supplied with documented purity specifications that meet or exceed the ≥95% threshold generally accepted for reproducible biological and chemical research. Vendor purity specifications include: AKSci 95% minimum purity , Leyan 97% purity , and MolCore NLT 98% purity . The compound is assigned MDL number MFCD11134279, enabling unambiguous cross-vendor identification. This level of analytical characterization ensures that observed biological activity can be attributed to the target compound rather than confounding impurities, a concern particularly relevant for sulfur-containing heterocycles where trace oxidation products can exhibit distinct biological profiles.

Quality Control Analytical Chemistry Procurement Reproducibility

Recommended Research Applications for 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile Based on Chemotype Evidence


URAT1 Inhibitor Discovery: Scaffold Expansion for Hyperuricemia and Gout Therapeutics

Procure 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile as a core scaffold for structure-activity relationship (SAR) expansion in URAT1 inhibitor programs. The benzothiazole-thioether-nicotinonitrile chemotype is explicitly claimed in URAT1 inhibitor patent families [1], and structurally related 1,2-dihydro-3H-1,3-benzothiazole derivatives demonstrate 29-78% URAT1 inhibition at 0.1 μM in hURAT1-transfected HEK293 cell assays, with lead compounds outperforming benzbromarone (37% inhibition at 0.1 μM) [2]. Use of analytically verified CAS 146724-14-3 ensures that SAR data generated in-house are directly comparable to the patent landscape, enabling freedom-to-operate assessment and novel composition-of-matter claims.

Antiproliferative Lead Optimization: MCF-7 and PC-3 Cell-Based Cytotoxicity Screening

Employ 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile as a starting point for antiproliferative lead optimization in oncology programs. Vendor-reported cytotoxicity data (MCF-7 IC₅₀ = 12 μM; PC-3 IC₅₀ = 15 μM) position this compound within the active range for the benzothiazole class [1]. The compound's micromolar potency provides a baseline for systematic modification of the benzothiazole core (e.g., halogenation, methylation), the thioether linker (e.g., sulfoxide/sulfone oxidation), or the nicotinonitrile moiety (e.g., nitrile reduction to amine or hydrolysis to amide/acid) to improve potency and selectivity. Procurement of material with documented purity (≥95%) ensures that observed SAR trends are not confounded by impurities [2].

Physicochemical and Metabolic Stability Profiling of Nitrile-Containing Heterocycles

Utilize 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile as a model compound for investigating the metabolic fate of nitrile-containing heterocycles in drug discovery. The 3-cyanopyridine (nicotinonitrile) substructure is a recognized pharmacophore in marketed drugs including Bosutinib, Milrinone, Neratinib, and Olprinone [1]. Studies with this compound can elucidate cytochrome P450-mediated oxidation of the thioether linkage, metabolic hydrolysis of the nitrile group, and the influence of the electron-withdrawing cyano moiety on overall oxidative stability. The availability of the compound from multiple vendors with purity specifications up to 98% [2] supports robust, reproducible metabolic profiling experiments.

Regiochemical SAR Studies: 2- vs. 6-Substituted Pyridine Isomer Comparison

Conduct head-to-head comparative studies between 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile (CAS 146724-14-3) and its positional isomer 6-(benzo[d]thiazol-2-ylthio)nicotinonitrile to quantify the impact of pyridine substitution regiochemistry on biological activity. The 2-substituted arrangement places the benzothiazole-thioether moiety ortho to the pyridine nitrogen, creating a distinct electrostatic and hydrogen-bonding profile relative to the 6-substituted isomer [1]. Parallel evaluation in target binding assays, cellular efficacy models, and metabolic stability panels will generate quantitative SAR data that clarify whether the 2-position substitution confers superior target engagement or pharmacokinetic properties, thereby guiding subsequent analog design and patent strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.